N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Description
N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-16-9-11-17(12-10-16)23-18(27)3-2-4-19-24-20(25-28-19)14-5-7-15(21)8-6-14/h5-12H,2-4H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPMMOYOGMLFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
Formation of 1,2,4-oxadiazole ring: The initial step involves the cyclization of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Coupling with 4-chlorophenyl group: The oxadiazole intermediate is then coupled with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction. This step often requires a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Attachment of butanamide chain: The final step involves the attachment of the butanamide chain to the oxadiazole ring. This can be achieved through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOCH₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), bromine (Br₂)
Major Products Formed
Oxidation: Oxides of the parent compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, analgesic, and antimicrobial properties. It is being explored as a lead compound for the development of new therapeutic agents.
Biological Studies: Researchers investigate its interactions with biological targets such as enzymes and receptors to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biochemical pathways and cellular processes.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Modulating Receptors: The compound may bind to receptors on cell surfaces, altering cellular signaling and response.
Interacting with Ion Channels: It may affect ion channels, influencing ion flow and cellular excitability.
Comparison with Similar Compounds
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
